Cas no 102282-28-0 (Coenzyme A, S-butanoate, lithium salt (1:3))

Coenzyme A, S-butanoate, lithium salt (1:3) structure
102282-28-0 structure
Product Name:Coenzyme A, S-butanoate, lithium salt (1:3)
CAS No:102282-28-0
MF:C25H39Li3N7O17P3S
MW:855.423147439957
CID:139169
PubChem ID:71771457
Update Time:2025-11-02

Coenzyme A, S-butanoate, lithium salt (1:3) Chemical and Physical Properties

Names and Identifiers

    • Coenzyme A,S-butanoate, trilithium salt (9CI)
    • Butyryl coenzyMe A
    • BUTYRYL-COENZYM A DILITHIUMSALZ
    • C4:0
    • BUTYRYL COENZYME A DILITHIUM SALT
    • Butyryl coenzyme A hydrate lithium salt
    • Butyryl coenzyme A lithium salt
    • butyryl coenzyme a lithium salt hydrate
    • N-BUTYRYL COENZYME A LITHIUM SALT
    • Butyryl-CoA lithium salt hydrate
    • Butyryl coenzyme A hydrate lithium salt
    • coenzyme A n-butyryl derivative (C4:0), lithium salt
    • 102282-28-0
    • trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
    • Coenzyme A, S-butanoate, trilithium salt (9CI)
    • Coenzyme A, S-butanoate, lithium salt (1:3)
    • Inchi: 1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1
    • InChI Key: SSSSPMGDEUHRDN-WSRMJXCZSA-K
    • SMILES: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)([O-])[O-])O)=O)=O.[Li+].[Li+].[Li+]

Computed Properties

  • Exact Mass: 861.19000
  • Monoisotopic Mass: 861.19
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 20
  • Complexity: 1390
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 362A^2

Experimental Properties

  • Solubility: H2O: 50 mg/mL, clear, colorless
  • PSA: 429.19000
  • LogP: 2.09870

Coenzyme A, S-butanoate, lithium salt (1:3) Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C
  • Safety Term:26
  • Risk Phrases:R36/37/38

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Additional information on Coenzyme A, S-butanoate, lithium salt (1:3)

Recent Advances in the Study of Coenzyme A, S-butanoate, lithium salt (1:3) (CAS: 102282-28-0)

The compound Coenzyme A, S-butanoate, lithium salt (1:3) (CAS: 102282-28-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a derivative of coenzyme A (CoA), plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and the biosynthesis of essential biomolecules. Recent studies have explored its potential applications in drug development, metabolic engineering, and as a biochemical tool for probing enzymatic mechanisms.

One of the key findings from recent research is the enhanced stability and solubility of Coenzyme A, S-butanoate, lithium salt (1:3) compared to its native form. The lithium salt formulation has been shown to improve the compound's bioavailability, making it a more effective candidate for therapeutic applications. Researchers have utilized this compound in studies focusing on the modulation of acyl-CoA synthetases, enzymes that are critical for lipid metabolism and energy homeostasis. These studies have provided valuable insights into the structural and functional dynamics of these enzymes, paving the way for the development of novel inhibitors and activators.

In addition to its metabolic roles, Coenzyme A, S-butanoate, lithium salt (1:3) has been investigated for its potential in targeted drug delivery systems. Its ability to act as a carrier for butyrate, a short-chain fatty acid with anti-inflammatory and anti-cancer properties, has been particularly noteworthy. Recent in vitro and in vivo studies have demonstrated that this compound can effectively deliver butyrate to specific tissues, thereby enhancing its therapeutic efficacy while minimizing off-target effects. This approach holds promise for the treatment of conditions such as inflammatory bowel disease and colorectal cancer.

Another area of interest is the use of Coenzyme A, S-butanoate, lithium salt (1:3) in synthetic biology and metabolic engineering. Researchers have engineered microbial strains to produce this compound in high yields, enabling its large-scale production for industrial and pharmaceutical applications. Advances in fermentation technology and genetic engineering have further optimized the production process, reducing costs and improving efficiency. These developments are expected to facilitate the broader adoption of this compound in both research and clinical settings.

Despite these promising advancements, challenges remain in the widespread application of Coenzyme A, S-butanoate, lithium salt (1:3). Issues such as potential toxicity at high concentrations and the need for more precise delivery mechanisms are areas of ongoing investigation. Future research directions may include the development of novel formulations and the exploration of its interactions with other metabolic intermediates. Overall, the continued study of this compound is likely to yield significant contributions to the fields of biochemistry, pharmacology, and medicine.

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